molecular formula C9H16F2N2 B13359807 (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Cat. No.: B13359807
M. Wt: 190.23 g/mol
InChI Key: AMFUYLGGRMKMSG-ZETCQYMHSA-N
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Description

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is a chiral spirocyclic amine characterized by a fused bicyclic structure (azaspiro[4.5]decane) with two fluorine atoms at the 3,3-positions and an (S)-configured amine group. This compound is of interest in medicinal chemistry due to the spirocyclic scaffold’s conformational rigidity and the electron-withdrawing effects of fluorine, which can enhance metabolic stability and binding affinity . Its tert-butyl carbamate derivative (CAS: 2306263-40-9) is a common synthetic intermediate, with a molecular weight of 290.35 g/mol and 98% purity, indicating its utility in drug discovery pipelines .

Properties

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m0/s1

InChI Key

AMFUYLGGRMKMSG-ZETCQYMHSA-N

Isomeric SMILES

C1CNCCC12CC(C[C@@H]2N)(F)F

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F

Origin of Product

United States

Preparation Methods

Overview

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is a complex organic compound with a unique spirocyclic structure. This structure consists of a nitrogen-containing ring fused with a cycloalkane, featuring two fluorine atoms attached to the third carbon of the azaspiro framework. The molecular formula of this compound is C9H16F2N2, and it has a molecular weight of approximately 190.23 g/mol. This compound is used as a building block in synthetic chemistry and drug discovery.

Stereochemistry and Chirality

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine exists in two enantiomeric forms: (R)-3,3-difluoro-8-azaspiro[4.5]decan-1-amine and this compound. Both enantiomers have a purity of 97% and are used as building blocks in synthetic chemistry and drug discovery.

Research and Applications

Research on 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine focuses on its binding affinity to target proteins such as SHP2. Techniques like surface plasmon resonance or isothermal titration calorimetry are used to assess binding dynamics and affinities, providing insights into its potential therapeutic efficacy and mechanisms of action. Future studies may explore modifications to enhance its pharmacological properties or reduce toxicity.

Data Table

Property Value
Molecular Formula C9H16F2N2
Molecular Weight 190.23 g/mol
IUPAC Name 2,2-difluoro-8-azaspiro[4.5]decan-4-amine
Standard InChI InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2
Standard InChIKey AMFUYLGGRMKMSG-UHFFFAOYSA-N
SMILES C1CNCCC12CC(CC2N)(F)F
Canonical SMILES C1CNCCC12CC(CC2N)(F)F
PubChem Compound ID 124147970

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen to the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, modulating their activity and influencing biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Spirocyclic Derivatives

Fluorine substitution patterns significantly influence physicochemical and pharmacological properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine C₉H₁₅F₂N₂ 189.23 3,3-difluoro, (S)-amine Enhanced metabolic stability; potential CNS applications due to spirocycle
1,1-Difluoro-8-azaspiro[4.5]decane (AS99137) C₈H₁₃F₂N 161.19 1,1-difluoro Lower molecular weight; reduced steric hindrance
2,2-Difluoro-8-azaspiro[4.5]decane (AS105272) C₈H₁₃F₂N 161.19 2,2-difluoro Altered electronic effects; possible differences in receptor binding
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane C₈H₁₃F₂NO 177.19 3,3-difluoro, 1-oxa Oxygen substitution may reduce basicity; lower lipophilicity

Key Observations :

  • Oxygen vs. Amine : Replacement of the amine with oxygen (e.g., 1-oxa analog) reduces basicity, impacting solubility and receptor interactions .

Spirocyclic Amines with Therapeutic Relevance

Memantine (Tricyclo[3.3.1.1³,⁷]decan-1-amine)

Memantine, a tricyclic amine, is an NMDA receptor antagonist (IC₅₀ = 0.34 µM for α7 nAChR) used in Alzheimer’s disease . Compared to this compound:

  • Structural Rigidity : Memantine’s tricyclic system imposes greater conformational restriction, favoring high-affinity receptor binding.
  • Substituent Effects : The 3,5-dimethyl groups in Memantine enhance lipophilicity, whereas fluorine in the target compound may improve metabolic stability .
5-HT₁A Receptor Ligands

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (Compound 7) exhibits a 5-HT₁A Ki of 1.2 nM . Key comparisons:

  • Spirocyclic vs. Tricyclic Scaffolds : The azaspiro[4.5]decane core in the target compound offers a balance between rigidity and synthetic accessibility, whereas tricyclic systems may require more complex synthesis.
  • Functional Groups : The methoxyphenyl group in Compound 7 enhances π-π interactions, while fluorine in the target compound could modulate electron density and hydrogen bonding .

Biological Activity

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2055849-00-6
  • Molecular Formula : C9_9H16_{16}F2_2N2_2
  • Molecular Weight : 190.24 g/mol
  • Purity : 97% .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its interaction with sigma receptors and potential applications in neuropharmacology.

Sigma Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, which are implicated in numerous neurological processes:

  • Binding Affinity : A related compound demonstrated high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity over σ2 receptors and vesicular acetylcholine transporter .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects:

  • Cognitive Enhancement : Due to its sigma receptor activity, this compound may influence cognitive functions.
  • Antidepressant Potential : Compounds targeting sigma receptors have been associated with antidepressant-like effects in preclinical models.

Study on Sigma Receptor Ligands

A study evaluated a series of piperidine derivatives, including those structurally related to this compound:

CompoundK(i) (nM)Selectivity σ2/σ1Reference
5a5.4 ± 0.430-fold
Related CompoundTBDTBDTBD

This table illustrates the binding affinities and selectivities of various compounds, highlighting the potential of this compound in therapeutic applications.

Mechanistic Studies

Further mechanistic studies are needed to elucidate how this compound interacts with sigma receptors at the molecular level:

  • Receptor Binding Studies : Investigating the binding kinetics and thermodynamics.
  • In Vivo Studies : Assessing behavioral outcomes in animal models following administration of the compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of (S)-3,3-difluoro-8-azaspiro[4.5]decan-1-amine to improve yield and stereochemical integrity?

  • Methodological Answer : Fluorination using diethylaminosulfur trifluoride (DAST) is critical. Key parameters include temperature control (−78°C to 0°C) and stoichiometric excess of DAST (1.5–2.0 eq). Post-reaction quenching with aqueous NaHCO₃ minimizes side reactions. Continuous flow synthesis (as noted for analogous compounds) enhances reproducibility and scalability .

Q. What crystallographic techniques are recommended for resolving the spirocyclic framework of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is ideal. Key steps:

  • Crystallize the compound in aprotic solvents (e.g., hexane/ethyl acetate).
  • Refinement with anisotropic displacement parameters to resolve fluorine atom positions.
  • Validate using R-factor convergence (<5%) and residual electron density maps .

Q. How should in vitro assays be designed to screen for cytochrome P450 inhibition?

  • Methodological Answer : Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal preparations.

  • Incubate with a fluorescent probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
  • Monitor inhibition via fluorescence quenching (λₑₓ=409 nm, λₑₘ=530 nm).
  • Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers address contradictory data on enantiomer-specific bioactivity in kinase inhibition assays?

  • Methodological Answer :

  • Step 1 : Validate enantiomeric purity via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol).
  • Step 2 : Use surface plasmon resonance (SPR) to measure binding kinetics (K_D, k_off) for each enantiomer.
  • Step 3 : Perform molecular dynamics simulations (AMBER22) to model steric clashes caused by the (S)-configuration .

Q. What strategies resolve low yields in Buchwald-Hartwig amination during spirocyclic intermediate synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligand (2.5 mol%) in toluene at 110°C.
  • Additives : Include Cs₂CO₃ (3.0 eq) to deprotonate the amine.
  • Troubleshooting : If yields remain <50%, switch to microwave-assisted synthesis (150°C, 20 min) .

Q. How can computational models predict the impact of fluorine substitution on membrane permeability?

  • Methodological Answer :

  • LogP Calculation : Use Molinspiration or ACD/Labs to compare fluorinated vs. non-fluorinated analogs.
  • MD Simulations : Simulate lipid bilayer penetration (GROMACS) with CHARMM36 force field.
  • Experimental Validation : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 .

Data Contradiction Analysis

Q. How to interpret conflicting enzymatic activity data between batch and continuous flow synthesis batches?

  • Analysis Framework :

  • Purity Check : Compare HPLC profiles (≥97% purity required).
  • Crystallinity : SC-XRD to rule out polymorphic variations.
  • Bioassay Replicates : Use ≥3 independent assays; apply Student’s t-test (p<0.05).
  • Root Cause : Trace residual solvents (e.g., DMF) via GC-MS, which may inhibit enzymes .

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